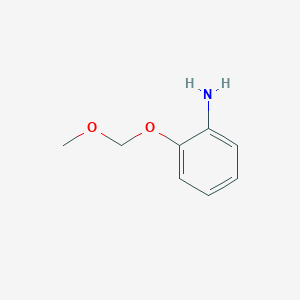

2-(Methoxymethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCQZLDQUCOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521134 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-56-6 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methoxymethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethoxy)aniline is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring a methoxymethyl (MOM) ether protecting group on the ortho-position of the aniline moiety, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound, designed to support the endeavors of researchers and professionals in the field.

Chemical Identity and Properties

CAS Number: 88733-56-6

Molecular Formula: C₈H₁₁NO₂

Molecular Weight: 153.18 g/mol

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Physical Form | Liquid | |

| Boiling Point | 70 °C at 0.01 mmHg | |

| Purity | 97% | |

| Storage Temperature | 4°C, protect from light | |

| Predicted XlogP | 1.1 | [1] |

It is important to note that properties such as melting point, density, and solubility in various solvents have not been experimentally determined or reported in readily accessible literature. Researchers are advised to determine these parameters empirically as needed for their specific applications.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reaction Mechanisms

A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible and commonly employed synthetic route involves the protection of the hydroxyl group of 2-aminophenol using a methoxymethyl (MOM) protecting group.

Proposed Experimental Protocol: MOM Protection of 2-Aminophenol

This protocol is a general procedure for the methoxymethyl ether protection of a phenol and should be optimized for the specific substrate, 2-aminophenol.

Materials:

-

2-Aminophenol

-

Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or a strong base like Sodium Hydride (NaH)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in the chosen anhydrous solvent (DCM or THF).

-

Base Addition:

-

If using DIPEA: Add N,N-Diisopropylethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

If using NaH: Cool the solution to 0 °C in an ice bath and carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

-

MOM Protecting Agent Addition: Cool the reaction mixture to 0 °C and add Chloromethyl methyl ether (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Deprotection of the MOM Group

The MOM group is typically cleaved under acidic conditions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug synthesis are not extensively documented, its structural motifs suggest its utility as a valuable building block. Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals. The presence of the methoxymethyl ether allows for the temporary masking of the phenolic hydroxyl group, enabling selective reactions at the aniline nitrogen or the aromatic ring.

The ability to selectively deprotect the MOM group to reveal the 2-aminophenol core is particularly significant, as this scaffold is present in various biologically active molecules. The strategic use of this compound could streamline the synthesis of complex drug candidates by allowing for the introduction of desired functionalities before unmasking the reactive phenolic hydroxyl group.

Analytical Profile

A comprehensive and experimentally verified analytical profile for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is not available in the peer-reviewed literature or common chemical databases. Researchers synthesizing or using this compound are strongly encouraged to perform full analytical characterization to confirm its identity and purity.

Conclusion

This compound represents a potentially valuable, though currently under-characterized, chemical entity for synthetic and medicinal chemists. Its utility as a protected 2-aminophenol derivative offers a strategic advantage in the multi-step synthesis of complex molecules. While a comprehensive dataset of its physical and spectroscopic properties is lacking, the information and proposed synthetic methodologies provided in this guide offer a foundational resource for researchers interested in exploring the potential of this compound in their work. Further investigation into the experimental properties and reactivity of this compound is warranted to fully unlock its capabilities as a versatile building block in drug discovery and development.

References

-

PubChemLite. This compound (C8H11NO2). [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-(Methoxymethoxy)aniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 2-(methoxymethoxy)aniline, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectral profile. By dissecting the influence of the primary aromatic amine and the ortho-methoxymethoxy (MOM) protecting group on the molecule's spectroscopic behavior, this guide offers researchers a reliable reference for the identification, characterization, and purity assessment of this compound and structurally related compounds. All protocols and interpretations are presented with the scientific rigor expected by professionals in the field.

Introduction and Molecular Structure

This compound is an aniline derivative where the amino group is ortho to a methoxymethoxy group. The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functionalities, and its presence on the aniline ring introduces specific spectroscopic features. The precise characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final products.[1] A multi-technique spectroscopic approach is essential for unambiguous structural elucidation.[1] This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

To facilitate discussion, the atoms in this compound are numbered as shown in the diagram below.

Caption: General workflow for the characterization of a synthesized aniline derivative.

Conclusion

This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding these characteristic spectral features, researchers and drug development professionals can more effectively identify this compound, monitor its synthesis, and assess its purity. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar aniline derivatives, ensuring scientific integrity and reproducibility in research and development settings.

References

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Online] Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link]

-

Springer Nature. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Online] Available at: [Link]

-

University of Calgary. IR: amines. [Online] Available at: [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Online] Available at: [Link]

-

ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline.... [Online] Available at: [Link]

-

National Center for Biotechnology Information. Mass spectra of aniline glucuronides. [Online] Available at: [Link]

-

The Royal Society of Chemistry. bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Online] Available at: [Link]

-

SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS.... [Online] Available at: [Link]

-

Wiley Online Library. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Online] Available at: [Link]

- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2005.

-

ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... [Online] Available at: [Link]

-

Doc Brown's Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern.... [Online] Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Online] Available at: [Link]

-

RSC Publishing. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. [Online] Available at: [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Online] Available at: [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Online] Available at: [Link]

-

RSC Publishing. The syntheses and infrared spectra of some acetals and ketals. [Online] Available at: [Link]

-

NIST. Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. [Online] Available at: [Link]

-

Doc Brown's Chemistry. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum.... [Online] Available at: [Link]

-

ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Online] Available at: [Link]

-

ResearchGate. FTIR spectra of polycyclic acetal. [Online] Available at: [Link]

-

ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. [Online] Available at: [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Online] Available at: [Link]

-

SpectraBase. Methoxymethyl cation - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2005, p. 295.

-

National Center for Biotechnology Information. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Online] Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Online] Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]

-

University of Oxford. Chemical shifts. [Online] Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Online] Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. [Online] Available at: [Link]

Sources

Navigating the Solubility Landscape of 2-(Methoxymethoxy)aniline: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical sciences, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development into a viable therapeutic agent. Among these properties, solubility plays a pivotal role, influencing everything from formulation and bioavailability to purification and synthesis. This technical guide provides an in-depth exploration of the solubility of 2-(Methoxymethoxy)aniline, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and modulate its solubility in various organic solvents. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for leveraging the solubility characteristics of this compound in drug discovery and development workflows.

Introduction: The Significance of this compound in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceutical compounds.[1][2] Their structural versatility allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce off-target effects.[1] this compound, with its methoxymethyl ether protecting group on the aniline nitrogen, is a valuable intermediate in multi-step syntheses. This protecting group strategy is often employed to temporarily mask the reactivity of the amine, allowing for selective modifications elsewhere in the molecule.

The "methoxymethyl" (MOM) group's stability and ease of cleavage under specific conditions make this compound a versatile tool for medicinal chemists. Its applications span the synthesis of a wide range of therapeutic agents, from small molecule inhibitors to more complex drug candidates.[3] A thorough understanding of its solubility is therefore not merely an academic exercise but a critical component of process development, formulation design, and ultimately, the successful translation of a promising molecule from the laboratory to the clinic.

Predicting the Solubility of this compound: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[4][5] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of this compound:

-

Polar Moieties: The molecule possesses several polar features that can participate in hydrogen bonding and dipole-dipole interactions. The primary amine (-NH2) group is a hydrogen bond donor and acceptor. The oxygen atoms in the methoxymethyl ether group (-OCH2OCH3) are hydrogen bond acceptors.

-

Nonpolar Moiety: The benzene ring is a significant nonpolar, hydrophobic component of the molecule.

Based on this structure, we can make the following predictions about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amine and ether functionalities in this compound, it is expected to exhibit good solubility in these solvents. The energy gained from the formation of hydrogen bonds between the solute and solvent molecules will likely overcome the energy required to break the intermolecular forces within the pure solute and solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can accept hydrogen bonds. The carbonyl oxygen in acetone and the sulfoxide oxygen in DMSO can interact favorably with the amine protons of this compound. Therefore, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). While the nonpolar benzene ring of this compound will interact favorably with these solvents, the polar amine and ether groups will not be well-solvated. Consequently, the solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in various organic solvents. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains. The presence of excess solid is crucial for confirming saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check to ensure excess solid is still present.

-

-

Sampling and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

Perform an accurate serial dilution of the filtered saturated solution with a suitable solvent to bring the concentration of this compound into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating their responses from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the concentration determined in the diluted sample by the dilution factor.

-

Summary of Expected Solubility and Data Presentation

While specific quantitative data from literature is sparse, based on the principles of "like dissolves like," a qualitative and predicted quantitative solubility profile can be presented. The following table summarizes the expected solubility of this compound in various organic solvents. It is crucial to note that these values are predictive and should be confirmed experimentally using the protocol outlined above.

| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range (g/L) | Rationale |

| Polar Protic | Methanol | Very Soluble | > 100 | Strong hydrogen bonding interactions between the solvent and the amine and ether groups of the solute. |

| Ethanol | Very Soluble | > 100 | Similar to methanol, with strong hydrogen bonding capabilities. | |

| Polar Aprotic | Acetone | Soluble | 50 - 100 | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Ethyl Acetate | Soluble | 30 - 70 | Moderate polarity and hydrogen bond accepting ability. | |

| Dichloromethane | Moderately Soluble | 10 - 50 | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. | |

| Nonpolar | Toluene | Sparingly Soluble | 1 - 10 | Favorable interactions with the benzene ring, but poor solvation of the polar functional groups. |

| Hexane | Insoluble | < 1 | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar groups. |

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in drug discovery and development. This guide has provided a theoretical framework for predicting its solubility based on molecular structure and a detailed, practical protocol for its experimental determination. While literature on the specific quantitative solubility of this compound is limited, the principles and methodologies presented here empower researchers to generate the necessary data to inform critical decisions in synthesis, purification, and formulation.

For drug development professionals, the ability to accurately determine and potentially modulate the solubility of key intermediates like this compound is a significant advantage. Future work in this area could involve the systematic experimental determination of its solubility across a wider range of solvents and temperatures, as well as exploring the impact of pH on its aqueous solubility. Such data would be invaluable for building robust predictive models and further streamlining the drug development process.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)aniline. PubChem.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Vertex AI Search. (n.d.). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer.

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99 120-71-8.

- National Center for Biotechnology Information. (n.d.). 2,6-Diethyl-N-(methoxymethyl)aniline. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. PubChem.

- ChemicalBook. (2025, August 23). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.

- Tradeindia. (n.d.). 2,5-dimethoxy Aniline.

- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Tradeindia. (n.d.). 2 5 Di Methoxy Aniline Application: Pharmaceutical Industry.

- TCI EUROPE N.V. (2025, November 10). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 88733-56-6.

- National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. PubChem.

- ChemicalBook. (2022, November 18). The Solubility of Aniline.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Solubility of Things. (n.d.). Aniline.

- Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline.

Sources

An In-depth Technical Guide to 2-(Methoxymethoxy)aniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Anilines in Synthesis

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of functional groups is paramount. Anilines, with their nucleophilic amino group, are fundamental building blocks. However, this reactivity can be a double-edged sword, often necessitating the use of protecting groups to achieve desired chemical transformations on other parts of the molecule. This guide delves into the history, synthesis, and applications of a key protected aniline, 2-(Methoxymethoxy)aniline. The introduction of the methoxymethyl (MOM) ether as a protecting group for the hydroxyl function of 2-aminophenol provides a versatile intermediate for complex molecular construction. This guide will provide a comprehensive overview of its discovery, the evolution of its synthesis, and its role as a valuable tool for chemists.

The Genesis of this compound: A Tale of Protecting Group Strategy

The story of this compound is intrinsically linked to the development of protecting group chemistry. The methoxymethyl (MOM) group emerged as a robust and reliable protecting group for alcohols and phenols, prized for its stability under a wide range of non-acidic conditions. While the exact first synthesis of this compound is not readily found in a singular "discovery" paper, its preparation is a logical extension of well-established organic transformations.

The conceptual pathway to this compound originates from the need to selectively functionalize the aromatic ring or other parts of a molecule containing a reactive 2-aminophenol moiety. The free amino and hydroxyl groups in 2-aminophenol are both nucleophilic and can interfere with many synthetic reactions. Protection of one or both of these groups is therefore essential for achieving regioselectivity and preventing unwanted side reactions. The MOM group, being an acetal, is readily introduced onto the phenolic oxygen of 2-aminophenol under basic conditions.

The Logic of the Methoxymethyl Protecting Group

The methoxymethyl group is classified as an acetal protecting group. Its stability and reactivity profile are key to its utility:

-

Stability: The MOM group is stable to a wide array of reagents, including strong bases, nucleophiles, organometallics, and many oxidizing and reducing agents. This robustness allows for a broad range of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

-

Introduction: The protection of an alcohol or phenol as a MOM ether is typically achieved by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1]

-

Cleavage: The MOM group is readily removed under acidic conditions, which cleave the acetal linkage to regenerate the free hydroxyl group. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical methods to more refined and efficient protocols. The primary route involves the protection of 2-aminophenol, followed by subsequent reactions if desired.

Classical Approach: Protection of 2-Aminophenol

The most straightforward and historically significant method for the preparation of this compound is the direct O-alkylation of 2-aminophenol with chloromethyl methyl ether.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Protocol: A detailed, step-by-step methodology for this key transformation is provided in the "Experimental Protocols" section of this guide.

Advancements and Alternative Routes

While the direct protection of 2-aminophenol remains a common method, concerns over the carcinogenicity of chloromethyl methyl ether have prompted the development of alternative methods for introducing the MOM group.[2] These can include the use of dimethoxymethane in the presence of an acid catalyst, although this is more common for alcohol protection.

Another synthetic strategy involves the reduction of a corresponding nitro compound, a cornerstone of aniline synthesis.[3] In this approach, 2-nitrophenol would first be protected as its MOM ether, followed by reduction of the nitro group to the amine.

Alternative Synthetic Pathway:

Caption: An alternative synthetic route to this compound via a nitro intermediate.

This two-step process offers an alternative where the sensitive amino group is generated in the final step, which can be advantageous in certain synthetic contexts.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| CAS Number | 88733-56-6 | [4] |

| Appearance | Liquid | - |

| Boiling Point | 70 °C at 0.01 mmHg | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), a singlet for the two protons of the -O-CH₂-O- group (around 5.0-5.5 ppm), a singlet for the three protons of the methoxy group (around 3.4-3.6 ppm), and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon of the acetal, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-O stretching bands for the ether linkages.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxymethyl group or parts thereof. Predicted mass-to-charge ratios for various adducts are available in public databases.[4]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate in multi-step organic synthesis, particularly in the field of medicinal chemistry. The strategic use of the MOM protecting group allows for the selective modification of other positions on the aniline ring or at other sites within a larger molecule.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its utility is evident in the synthesis of complex heterocyclic scaffolds and substituted anilines that are prevalent in pharmacologically active compounds. For instance, the related compound, 3-Methoxy-4-(methoxymethoxy)aniline, serves as an intermediate in the synthesis of HDAC inhibitors, highlighting the importance of such protected anilines in developing novel therapeutics.[5]

The general utility of MOM-protected phenols and anilines is well-established in the synthesis of natural products and other complex molecules where selective reactivity is crucial.

Logical Workflow for Utilizing this compound in Synthesis:

Caption: A logical workflow demonstrating the strategic use of this compound in a multi-step synthesis.

Experimental Protocols

Synthesis of this compound from 2-Aminophenol

This protocol is a representative procedure based on standard methods for the MOM protection of phenols.

Materials:

-

2-Aminophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution and stir for 10 minutes.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Deprotection of this compound

This protocol describes a general method for the acidic cleavage of the MOM ether.

Materials:

-

This compound

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected 2-aminophenol.

Safety and Handling

This compound:

-

Hazards: As with many aniline derivatives, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific hazard information. In general, anilines can be toxic upon inhalation, ingestion, or skin contact.

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Chloromethyl methyl ether (MOM-Cl):

-

Hazards: MOM-Cl is a known human carcinogen and a potent alkylating agent.[1] Extreme caution must be exercised when handling this reagent.

-

Precautions: All manipulations involving MOM-Cl must be performed in a certified chemical fume hood. Use appropriate gloves and respiratory protection. Have a quench solution (e.g., aqueous ammonia) readily available to neutralize any spills.

Conclusion and Future Outlook

This compound represents a valuable and versatile chemical intermediate, born from the strategic necessities of protecting group chemistry. Its utility lies in its ability to mask the reactive hydroxyl group of 2-aminophenol, thereby enabling a wide range of synthetic transformations that would otherwise be unfeasible. While its discovery was more of a logical synthetic extension than a singular breakthrough, its application in the synthesis of complex molecules, particularly within the pharmaceutical industry, underscores its importance. As drug discovery continues to demand the creation of increasingly complex and functionally diverse molecules, the strategic use of protected building blocks like this compound will undoubtedly remain a cornerstone of modern organic synthesis. Future developments may focus on even milder and more environmentally benign methods for its synthesis and deprotection, further enhancing its utility for researchers and drug development professionals.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

-

Apicule. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS No: 1609394-10-6) API Intermediate Manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methoxymethyl)aniline. PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). [Relevant Publication Title]. Retrieved from [Link]

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Google Patents. (n.d.). EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.

- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoro-methoxy-aniline.

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

- Google Patents. (n.d.). EP0984920B1 - Novel method for preparing 2-trifluoro-methoxy-aniline.

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-N-(1-methyl-3-butenyl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-N-(3-phenylbutyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Anilines: Historical Background. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 2-(Methoxymethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-(Methoxymethoxy)aniline, a chemical intermediate utilized in complex organic synthesis. The following sections detail its properties, hazards, and the necessary precautions for its safe handling to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C8H11NO2. A clear understanding of its physical and chemical characteristics is fundamental to its safe manipulation in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11NO2 | [1] |

| Molecular Weight | 153.18 g/mol | |

| CAS Number | 88733-56-6 | |

| Appearance | Liquid | |

| Boiling Point | 70 °C at 0.01 mmHg | |

| InChI Key | LYGCQZLDQUCOIJ-UHFFFAOYSA-N | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning |

Source:

Precautionary Statements:

The following precautionary statements are associated with the handling of this compound:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P321, P330, P362+P364

-

Storage: P405

-

Disposal: P501

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following diagram outlines the decision-making process for selecting the correct PPE.

Caption: PPE Selection Workflow

Laboratory Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

-

Aerosol Generation: Avoid procedures that may generate aerosols or dust.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C, protected from light.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

The following workflow diagram details the steps to be taken in the event of a spill.

Sources

The Strategic Application of Methoxymethyl (MOM) Ethers in the Synthesis of Complex Anilines: A Technical Guide

An in-depth technical guide by a Senior Application Scientist

Anilines are foundational building blocks in modern organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent reactivity of the amino group—its nucleophilicity, basicity, and potent activating effect in electrophilic aromatic substitution—presents a significant challenge, often leading to undesired side reactions such as poly-alkylation, oxidation, or interference with organometallic catalysts.[1] Strategic deployment of protecting groups is therefore not merely a tactical step but a cornerstone of synthetic design.

This guide provides an in-depth exploration of the methoxymethyl (MOM) group for the protection of anilines. We will dissect the causality behind its selection, detail field-proven protocols for its installation and removal, and illuminate its role as a powerful control element in advanced synthetic transformations, particularly in directed ortho-metalation and cross-coupling reactions.

The N-MOM Aniline: A Profile of Stability and Reactivity

The methoxymethyl group stands out as a robust yet readily cleavable protecting group for anilines. As an N,O-acetal, it exhibits a distinct stability profile that makes it an invaluable tool for multi-step synthesis.

Advantages of MOM Protection for Anilines:

-

Broad Reagent Compatibility: The N-MOM bond is exceptionally stable under a wide range of non-acidic conditions. It is inert to strong bases (e.g., LDA, n-BuLi), organometallic reagents (e.g., Grignards, organocuprates), nucleophiles, and many common oxidizing and reducing agents.[2][3][4]

-

Suppression of N-H Reactivity: By masking the N-H proton, the MOM group eliminates the acidity and nucleophilicity of the aniline nitrogen, preventing unwanted deprotonation or side reactions with electrophilic reagents.

-

Controlled Lability: The acetal linkage is engineered for cleavage under acidic conditions, allowing for predictable and efficient deprotection.[2][5] This acidic lability provides an orthogonal deprotection strategy to many other common protecting groups.

-

Directed Metalation Capability: The ether oxygen of the MOM group can act as a Lewis basic site, coordinating to organolithium reagents to direct deprotonation specifically to the ortho-position of the aromatic ring—a powerful tool for regioselective functionalization.[6]

The general synthetic strategy employing MOM protection is a three-stage process: protection of the aniline, execution of the desired chemical transformation on the protected substrate, and finally, quantitative removal of the MOM group to reveal the functionalized aniline.

Installation of the MOM Group: Protocols and Mechanistic Insight

The introduction of the MOM group onto an aniline nitrogen is typically achieved via nucleophilic attack on an electrophilic methoxymethyl source. The choice of reagents is critical and is dictated by the substrate's sensitivity and the desired reaction conditions.

Mechanism of Protection

The most common reagent, chloromethyl methyl ether (MOM-Cl), is a potent electrophile.[7] Its reactivity is enhanced by the alpha-oxygen atom, which stabilizes the incipient positive charge during nucleophilic substitution, proceeding through an SN1-like pathway involving a highly reactive oxonium ion intermediate.

Sources

Methodological & Application

Application Notes and Protocols for the Ortho-Functionalization of Anilines via Grignard Reaction of 2-(Methoxymethoxy)aniline Derivatives

Introduction: The Strategic Importance of Ortho-Substituted Anilines

Ortho-substituted anilines are privileged scaffolds in medicinal chemistry and materials science. Their specific substitution pattern is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional dyes. The precise installation of substituents adjacent to the amino group, however, presents a significant synthetic challenge due to the powerful directing effects of the amine itself, which typically favor para-substitution in classical electrophilic aromatic substitution reactions.

To overcome this hurdle, synthetic chemists often employ a protection strategy coupled with modern organometallic techniques. This guide provides a detailed protocol for the ortho-functionalization of anilines by leveraging a methoxymethyl (MOM) protecting group. The core strategy involves the protection of a readily available 2-haloaniline, followed by a highly efficient halogen-magnesium exchange to generate a targeted Grignard reagent. This organometallic intermediate can then be reacted with a wide array of electrophiles to forge new carbon-carbon bonds specifically at the desired ortho-position.

This application note will detail the mechanistic rationale, provide step-by-step protocols for protection, Grignard formation, electrophilic quench, and deprotection, and offer expert insights into troubleshooting and optimization. Furthermore, we will briefly discuss the powerful alternative of Directed ortho-Metalation (DoM) for a comprehensive understanding of modern aniline functionalization strategies.

Part 1: Mechanistic Rationale and Strategic Overview

The direct deprotonation of an aromatic C-H bond ortho to a directing group is a powerful transformation known as Directed ortho-Metalation (DoM). While the N-MOM group is a capable Directed Metalation Group (DMG), this reaction typically requires strongly basic organolithium reagents (e.g., n-BuLi, s-BuLi) to achieve efficient deprotonation.[1][2][3] Grignard reagents are generally not basic enough to effect this transformation directly.

Therefore, a more robust and widely applicable strategy for accessing the ortho-magnesiated aniline species is through a halogen-magnesium exchange . This approach begins with a 2-haloaniline, which is first protected and then converted into its Grignard reagent. Modern reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), facilitate this exchange under remarkably mild conditions, demonstrating high tolerance for other functional groups.[4][5]

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of ortho-functionalized anilines.

Part 2: Detailed Experimental Protocols

Protocol 1: MOM Protection of 2-Bromoaniline

Rationale: The acidic proton of the aniline nitrogen (-NH₂) would quench a Grignard reagent. Therefore, protection is mandatory. The methoxymethyl (MOM) group is ideal as it is easily installed and stable under the basic conditions of Grignard reactions but can be readily removed with acid.[6][7][8] This protocol uses MOM-Cl with a non-nucleophilic base, diisopropylethylamine (DIPEA), to prevent side reactions.

Materials:

-

2-Bromoaniline

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoaniline (1.0 eq.).

-

Dissolve the aniline in anhydrous DCM (approx. 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.0 eq.) dropwise to the stirred solution.

-

Slowly add MOM-Cl (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-bromophenyl)-N-(methoxymethyl)amine.

-

Purify the product by flash column chromatography on silica gel if necessary.

| Reagent | Molar Eq. | Purpose |

| 2-Bromoaniline | 1.0 | Starting Material |

| MOM-Cl | 1.5 | Protecting Group Source |

| DIPEA | 2.0 | Non-nucleophilic base to scavenge HCl |

| Anhydrous DCM | - | Anhydrous solvent |

Protocol 2: Grignard Reaction with Benzaldehyde via Halogen-Magnesium Exchange

Rationale: This protocol utilizes iPrMgCl·LiCl for a mild and efficient bromine-magnesium exchange, which is superior to the traditional method of magnesium metal insertion for highly functionalized or sensitive substrates.[4][5] Benzaldehyde is used as a model electrophile to form a secondary alcohol.

Materials:

-

N-(2-bromophenyl)-N-(methoxymethyl)amine (from Protocol 1)

-

Isopropylmagnesium chloride - lithium chloride complex (iPrMgCl·LiCl, typically 1.3 M in THF)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected 2-bromoaniline (1.0 eq.) in anhydrous THF (approx. 0.3 M) in an oven-dried, flange-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.

-

Cool the solution to -15 °C (a salt-ice bath can be used).

-

Slowly add iPrMgCl·LiCl solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.

-

Stir the mixture at -15 °C for 1.5 hours to ensure complete halogen-magnesium exchange.

-

In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.2 eq.) in anhydrous THF.

-

Cool the Grignard solution to -20 °C and slowly add the benzaldehyde solution dropwise, maintaining the temperature below -15 °C.

-

After the addition is complete, allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, (2-((methoxymethoxy)amino)phenyl)(phenyl)methanol, can be purified by flash column chromatography.

Caption: Mechanism of Grignard formation and reaction with an aldehyde.

Protocol 3: MOM Deprotection to Reveal the Final Product

Rationale: The MOM group is an acetal and is readily cleaved under acidic conditions to reveal the free aniline.[6][9] A common method involves using a strong acid like hydrochloric acid in a protic solvent.

Materials:

-

(2-((methoxymethoxy)amino)phenyl)(phenyl)methanol (from Protocol 2)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (approx. 0.1 M).

-

Add concentrated HCl (e.g., 3-5 eq.) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ at 0 °C until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product, (2-aminophenyl)(phenyl)methanol, by chromatography or recrystallization as needed.

Part 3: Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low yield in Protocol 1 | Incomplete reaction; impure MOM-Cl. | Ensure reagents are pure and anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). |

| Failure to form Grignard | Wet glassware or solvents; inactive iPrMgCl·LiCl. | Rigorously dry all glassware and use freshly distilled, anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration. Ensure the temperature is maintained during the exchange. |

| Low yield in Grignard addition | Poor quality electrophile; side reaction (e.g., reduction if a ketone with β-hydrogens is used). | Use freshly distilled or purified electrophiles. Add the electrophile slowly at low temperature. For reducible ketones, consider using a milder organometallic reagent or a different synthetic route. |

| Incomplete deprotection | Insufficient acid or reaction time. | Increase the amount of acid or the reaction time. Gentle warming (40-50 °C) can also accelerate the reaction. |

| Side products during deprotection | The newly formed functional group (e.g., tertiary alcohol) is acid-sensitive and may undergo elimination/rearrangement. | Use milder deprotection conditions. For very sensitive substrates, Lewis acids like ZrCl₄ or TMSOTf with 2,2'-bipyridyl can be effective alternatives.[10] |

Part 4: Alternative Strategy - Directed ortho-Metalation (DoM)

For substrates that do not possess a halogen at the ortho position, DoM offers a direct route to functionalization. The N-MOM group can direct a strong organolithium base to deprotonate the adjacent C-H bond.

Brief Comparison:

| Feature | Grignard via Halogen-Magnesium Exchange | Directed ortho-Metalation (DoM) |

| Starting Material | ortho-Haloaniline | Aniline derivative with a Directing Metalation Group (DMG) |

| Reagent | iPrMgCl·LiCl or other Grignard reagents | Strong organolithium base (e.g., n-BuLi, s-BuLi) |

| Temperature | Relatively mild (-20 °C to 0 °C) | Typically requires very low temperatures (-78 °C) to avoid side reactions. |

| Functional Group Tolerance | Generally very high with modern exchange reagents.[4][5] | Can be lower; organolithiums are more reactive towards electrophilic functional groups like esters and nitriles. |

| Advantages | High functional group tolerance; milder conditions. | Does not require a halogenated starting material; direct C-H activation. |

The choice between these two powerful methods depends on the availability of the starting materials and the functional group compatibility required for the specific synthetic target.

References

-

Varchi, G., Jensen, A. E., Dohle, W., et al. Preparation of functionalized magnesiated aniline derivatives. Houston Methodist Scholars. [Link]

-

Knochel, P., Dohle, W., et al. (2001). Preparation of Functionalized Magnesiated Aniline Derivatives. Semantic Scholar. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2). [Link]

-

Knochel, P., et al. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. ResearchGate. [Link]

-

Wikipedia. Directed ortho metalation. Wikipedia. [Link]

-

Reddit. (2024). MOM Deprotection. r/OrganicChemistry. [Link]

-

Knochel, P., et al. (2017). The ortho- and meta-Magnesiation of Funtionalized Anilines and Amino-Substituted Pyridines and Pyrazines at Room Temperature. ResearchGate. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

-

Grokipedia. Directed ortho metalation. Grokipedia. [Link]

-

University of Rochester. Directed (ortho) Metallation. University of Rochester. [Link]

-

Ciufolini, M. A., et al. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

-

Organic Chemistry Portal. MOM Ethers. Organic Chemistry Portal. [Link]

-

Bartleby. Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby. [Link]

-

Li, J., et al. (2017). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]

-

Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

-

Reddy, G. S., et al. (2007). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]

-

Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. [Link]

-

YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. YouTube. [Link]

-

Scribd. All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. Scribd. [Link]

-

LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

-

Journal of the Chemical Society C. (1968). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. adichemistry.com [adichemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

The Strategic Use of 2-(Methoxymethoxy)aniline in Benzimidazole Synthesis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Utility of Protected Anilines

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of 2-substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and effective method for their preparation is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[2][3]

This guide focuses on a nuanced approach to this synthesis, employing 2-(methoxymethoxy)aniline as a starting material. The use of the methoxymethyl (MOM) protecting group on one of the aniline's amino groups offers strategic advantages in multi-step syntheses, allowing for selective reactions at other positions of the molecule before the final benzimidazole ring formation. This application note provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical considerations for the use of this compound in the synthesis of benzimidazoles, particularly highlighting a one-pot cyclocondensation and in situ deprotection strategy.

Chemical Principles: A Tale of Protection, Condensation, and Cyclization

The synthesis of a benzimidazole from this compound and an aldehyde proceeds through a cascade of reactions that are typically facilitated by acidic conditions. The overall transformation can be dissected into three key stages:

-

In Situ Deprotection of the MOM Group: The methoxymethyl (MOM) group is an acetal-type protecting group that is stable under neutral and basic conditions but is readily cleaved under acidic conditions. This lability is central to the one-pot synthesis strategy. In the presence of an acid catalyst, the MOM ether is hydrolyzed to reveal the free amine of the o--phenylenediamine.

-

Schiff Base Formation: Once deprotected, the newly formed o-phenylenediamine reacts with an aldehyde to form a Schiff base intermediate. This reaction is a classic condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

-

Cyclization and Aromatization: The Schiff base intermediate then undergoes an intramolecular cyclization, where the second amino group of the phenylenediamine attacks the imine carbon. Subsequent elimination of a hydride ion (which is typically oxidized by an oxidant present in the reaction mixture or air) leads to the formation of the stable, aromatic benzimidazole ring.

The beauty of using this compound lies in the ability to perform these steps sequentially in a single reaction vessel, streamlining the synthetic process and often improving overall efficiency.

Visualizing the Synthetic Workflow

The following diagram illustrates the one-pot synthesis of a 2-substituted benzimidazole from this compound and an aldehyde.

Caption: One-pot synthesis of benzimidazoles.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of 2-phenylbenzimidazole from this compound and benzaldehyde as a representative example. This protocol can be adapted for other aldehydes and carboxylic acids with minor modifications.

Materials and Reagents

-

This compound

-

Benzaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]

-

Dimethylformamide (DMF)[4]

-

Sodium carbonate (Na₂CO₃)[4]

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Apparatus for filtration

Protocol 1: One-Pot Synthesis of 2-Phenylbenzimidazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.53 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

-

Solvent and Catalyst Addition: Add dimethylformamide (DMF, 20 mL) to the flask, followed by the addition of p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).[4]

-

Reaction: Heat the reaction mixture to 80-90°C with continuous stirring.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. In a separate beaker, prepare a solution of sodium carbonate (1.06 g, 10 mmol) in 50 mL of deionized water. Slowly add the reaction mixture to the sodium carbonate solution with vigorous stirring.[4]

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-phenylbenzimidazole.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation: Expected Outcomes with Various Aldehydes

The following table summarizes the expected products and typical yields for the reaction of this compound with a range of aldehydes, based on analogous reactions with o-phenylenediamine.

| Entry | Aldehyde | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 2-Phenylbenzimidazole | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 82-92 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzimidazole | 75-85 |

| 5 | Cinnamaldehyde | 2-(Styryl)benzimidazole | 70-80 |

Yields are estimated based on similar reported procedures and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Practical Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding an additional portion of the acid catalyst or increasing the reaction temperature slightly.

-

Low Yield: Ensure that the reagents are pure and the solvent is anhydrous, as water can interfere with the condensation reaction. The work-up procedure should be performed carefully to minimize product loss.

-

Side Reactions: In some cases, with highly reactive aldehydes, self-condensation of the aldehyde may occur. Using a slight excess of the aniline derivative can sometimes mitigate this.

-

Alternative Acid Catalysts: While p-TsOH is effective, other acid catalysts such as hydrochloric acid or Lewis acids can also be employed.[4] The choice of catalyst may influence the reaction rate and yield.

-

Alternative to Aldehydes: Carboxylic acids can also be used as the carbonyl source. In such cases, the reaction is typically carried out at a higher temperature to facilitate the dehydration process.[2]

Conclusion

The use of this compound provides a strategic and efficient route for the synthesis of 2-substituted benzimidazoles. The ability to perform a one-pot cyclocondensation with in situ deprotection of the MOM group simplifies the synthetic procedure and makes this method highly attractive for the generation of diverse benzimidazole libraries in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Kadhim, A. J., & Al-Jubouri, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131–2136.